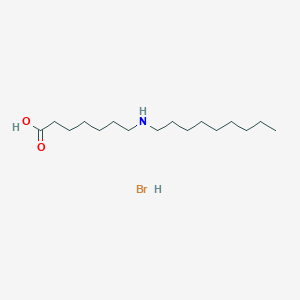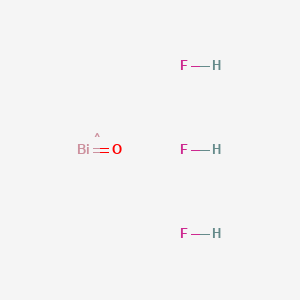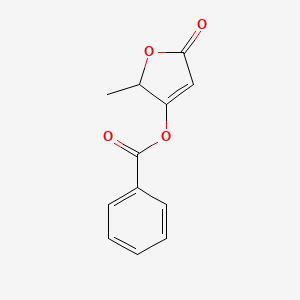![molecular formula C12H24ClO3PS B14596854 Dibutyl [2-chloro-2-(ethylsulfanyl)ethenyl]phosphonate CAS No. 61609-48-1](/img/structure/B14596854.png)
Dibutyl [2-chloro-2-(ethylsulfanyl)ethenyl]phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dibutyl [2-chloro-2-(ethylsulfanyl)ethenyl]phosphonate is a chemical compound known for its unique structure and properties It contains a phosphonate group, which is a key functional group in many organic compounds, and is characterized by the presence of a chloro and ethylsulfanyl substituent on the ethenyl group
Vorbereitungsmethoden
The synthesis of Dibutyl [2-chloro-2-(ethylsulfanyl)ethenyl]phosphonate typically involves the reaction of dibutyl phosphite with 2-chloro-2-(ethylsulfanyl)ethenyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the phosphonate ester. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the product.
Industrial production methods may involve similar synthetic routes but on a larger scale, with additional steps for purification and quality control to ensure the consistency and safety of the final product.
Analyse Chemischer Reaktionen
Dibutyl [2-chloro-2-(ethylsulfanyl)ethenyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the chloro group to a hydrogen atom or other functional groups.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Hydrolysis: The phosphonate ester can be hydrolyzed under acidic or basic conditions to yield the corresponding phosphonic acid.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium thiolate. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Dibutyl [2-chloro-2-(ethylsulfanyl)ethenyl]phosphonate has several scientific research applications:
Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Dibutyl [2-chloro-2-(ethylsulfanyl)ethenyl]phosphonate involves its interaction with molecular targets through its functional groups. The phosphonate group can form strong bonds with metal ions and enzymes, affecting their activity. The chloro and ethylsulfanyl groups can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules.
Vergleich Mit ähnlichen Verbindungen
Dibutyl [2-chloro-2-(ethylsulfanyl)ethenyl]phosphonate can be compared with similar compounds such as:
Dibutyl [2-chloro-2-(methylsulfanyl)ethenyl]phosphonate: Similar structure but with a methylsulfanyl group instead of ethylsulfanyl.
Dibutyl [2-chloro-2-(ethylsulfanyl)ethenyl]phosphate: Contains a phosphate group instead of a phosphonate group.
Dibutyl [2-chloro-2-(ethylsulfanyl)ethenyl]phosphinate: Contains a phosphinate group instead of a phosphonate group.
Eigenschaften
CAS-Nummer |
61609-48-1 |
|---|---|
Molekularformel |
C12H24ClO3PS |
Molekulargewicht |
314.81 g/mol |
IUPAC-Name |
1-[butoxy-(2-chloro-2-ethylsulfanylethenyl)phosphoryl]oxybutane |
InChI |
InChI=1S/C12H24ClO3PS/c1-4-7-9-15-17(14,16-10-8-5-2)11-12(13)18-6-3/h11H,4-10H2,1-3H3 |
InChI-Schlüssel |
JNYJEDIXKVSBHX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOP(=O)(C=C(SCC)Cl)OCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(3,4-Dimethoxyphenyl)ethyl]-1-azaspiro[4.5]decane-2,7-dione](/img/structure/B14596777.png)
![4-[(E)-{4-[(2-Aminoethyl)(ethyl)amino]phenyl}diazenyl]benzene-1-sulfonamide](/img/structure/B14596778.png)

![Cycloprop[a]indene, 1,1a,6,6a-tetrahydro-6-methyl-6-phenyl-](/img/structure/B14596783.png)
![6-Acetyl-8-ethyl-2-(methylsulfanyl)pyrido[2,3-d]pyrimidin-5(8H)-one](/img/structure/B14596786.png)
![1-[4-Chloro-2-(methylsulfanyl)phenyl]ethan-1-one](/img/structure/B14596800.png)



![8-Chloro-7-(trifluoromethyl)benzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14596821.png)


![3-Thiophenecarboxaldehyde, 5-[(dimethylamino)methyl]-2-(ethylthio)-](/img/structure/B14596849.png)
![1-(5-Phenylthieno[2,3-b]thiophen-2-yl)ethan-1-one](/img/structure/B14596852.png)
